molecular formula C6H3ClF2O3S B8696907 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride

3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride

Cat. No.: B8696907
M. Wt: 228.60 g/mol
InChI Key: CSEYMTPYXQWIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is an organofluorine compound that features a chlorosulfonyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride typically involves the chlorosulfonation of 2,6-difluorophenol. The reaction is carried out by treating 2,6-difluorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C6H3F2OH+ClSO3HC6H2ClF2SO2OH+H2O\text{C}_6\text{H}_3\text{F}_2\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_2\text{ClF}_2\text{SO}_2\text{OH} + \text{H}_2\text{O} C6​H3​F2​OH+ClSO3​H→C6​H2​ClF2​SO2​OH+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: Lacks the chlorosulfonyl group but shares the difluorophenol core structure.

    4-Chlorosulfonylphenol: Contains the chlorosulfonyl group but lacks the fluorine atoms.

Uniqueness

3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

3,5-difluoro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

CSEYMTPYXQWIDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (112.6 g) was added dropwise with ice cooling to 2,6-difluorophenol (25 g). The reaction mixture was stirred at room temperature for an hour and poured into ice-water (600 ml), and the separated oily substance was extracted with methylene chloride. The methylene chloride layer was washed successively with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 4-chlorosulfonyl-2,6-difluorophenol (31.5 g).
Quantity
112.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

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